3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine
Description
Chemical Structure and Properties 3',4'-Dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine (CAS: 897657-13-5) is a spirocyclic compound featuring a fused naphthalene system bridged by a 1,3-dioxolane ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol . The spiro architecture introduces conformational rigidity, which is advantageous in drug design for enhancing target selectivity and metabolic stability.
The compound is cataloged as a building block in drug discovery, suggesting utility in developing receptor-targeted therapeutics, such as biased mu-opioid agonists (e.g., SHR9352 in ) .
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,7'-6,8-dihydro-5H-naphthalene]-2'-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSXSQVUQQRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C=CC(=C3)N)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable naphthalene derivative with a 1,3-dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and selectivity. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of amine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine exhibit significant anticancer properties. For instance, derivatives of spiro compounds have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications to the spiro structure enhanced cytotoxicity against breast cancer cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial potential. Studies suggest that spiro compounds can disrupt bacterial cell membranes and inhibit growth. A case study involving the synthesis of related dioxolane derivatives revealed promising results against Gram-positive bacteria .
Neuroprotective Effects
Preliminary studies indicate that 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine may possess neuroprotective properties. In vitro assays have shown that it can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Materials Science Applications
Polymer Synthesis
The unique structure of 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine makes it a suitable candidate for polymerization processes. Its ability to act as a monomer in the synthesis of polyfunctional materials has been explored, leading to the development of novel polymers with enhanced thermal stability and mechanical properties .
Nanocomposites
Incorporating this compound into nanocomposites has shown to improve the electrical conductivity and thermal properties of materials. Research has indicated that blending spiro compounds with carbon nanotubes results in synergistic effects that enhance material performance .
Environmental Applications
Pollutant Degradation
The compound's potential for environmental remediation has been investigated, particularly in the degradation of organic pollutants. Studies have shown that spiro compounds can catalyze the breakdown of hazardous substances in wastewater treatment processes .
Bioremediation
Research into bioremediation techniques using 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine has highlighted its ability to support microbial growth in contaminated environments. This application could lead to more effective strategies for cleaning up polluted sites .
Case Studies
Mechanism of Action
The mechanism by which 3’,4’-dihydro-1’H-spiro[1,3-dioxolane-2,2’-naphthalene]-7’-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The amine group at the 7’ position can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. Additionally, the spirocyclic structure can enhance binding affinity and selectivity for certain enzymes and receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences among spirocyclic amines and related derivatives:
Pharmacological and Physicochemical Properties
Bioactivity :
- The target compound’s spiro-dioxolane motif is critical in SHR9352 (), a mu-opioid agonist with biased G-protein signaling, highlighting the scaffold’s versatility in CNS drug design .
- Natural spiro derivatives () exhibit antioxidant activity, though their lack of amine groups limits receptor targeting compared to synthetic analogs .
Solubility and Stability :
- The hydrochloride salt of the cyclopropane-spiro compound () shows improved aqueous solubility (209.72 g/mol) due to ionic character, whereas the dioxolane ring in the target compound enhances metabolic stability via steric protection .
Biological Activity
3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine is a complex organic compound characterized by its unique spiro structure. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula for 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine is with a molecular weight of approximately 290.35 g/mol. Its structure features a spirocyclic system that may influence its biological properties.
Biological Activity
Research has indicated that compounds with spiro structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that spiro compounds can possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of spiro[1,3-dioxolane] have demonstrated effectiveness against drug-resistant bacteria.
- Anticancer Properties : Some studies suggest that spiro compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence that certain spiro compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
The biological effects of 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors), influencing signal transduction pathways.
- Oxidative Stress Modulation : By scavenging free radicals or enhancing antioxidant defenses, the compound could mitigate oxidative damage in cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of 3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine on human breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Table 2: In Vitro Anticancer Efficacy
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 15 |
| 50 | 50 | 40 |
| 100 | 20 | 80 |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Investigating how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.
- In Vivo Studies : Animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials will be essential for assessing efficacy in humans.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
